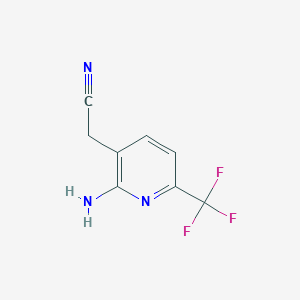

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Description

Properties

IUPAC Name |

2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKBZUDTSLXJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis from Pyridine Derivatives

Research indicates that similar compounds, such as 2-amino-4-(trifluoromethyl)pyridines, are synthesized via nucleophilic aromatic substitution reactions on halogenated pyridine precursors. For example, halogenated pyridines undergo substitution with ammonia or amines in inert solvents under elevated temperatures to yield amino derivatives.

Halogenation and Nitrile Formation

A common approach involves halogenating pyridine at specific positions, followed by nucleophilic substitution with cyanide sources to introduce the nitrile group. This method is supported by patents and literature on trifluoromethylated pyridines, where halogenation is performed using halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide, and subsequent cyanation employs agents like sodium cyanide or potassium cyanide.

Direct Functionalization via Metal-Catalyzed Reactions

Specific Preparation Protocols from Patent Literature

Method from EP2821398A1

This patent describes a process involving the reaction of a pyridine derivative with bromine in acetonitrile at elevated temperatures (around 80°C) in the presence of palladium catalysts and triphenylphosphine. The process yields a mixture containing the desired compound and unreacted starting material, indicating partial substitution or functionalization. The key steps include:

- Starting with a suitably substituted pyridine precursor.

- Bromination at the 3-position.

- Palladium-catalyzed cross-coupling with trifluoromethyl groups.

- Cyanation to introduce the nitrile group.

Method from EP2527327A1

This patent details a process for producing 2-amino-4-(trifluoromethyl)pyridine, which shares structural similarities with the target compound. The method involves:

- Reacting a halogenated pyridine with ammonia in the presence of inert hydrophilic ethers (e.g., tetrahydrofuran) at temperatures around 100–200°C.

- Dehalogenation and amino group formation through nucleophilic substitution.

- Subsequent nitrile formation via reaction with cyanide sources or via hydrolysis of nitrile precursors.

Proposed Synthetic Route for 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Based on the above, a feasible synthesis involves:

Notes on Reaction Conditions and Optimization

- Temperature: Elevated temperatures (100–200°C) are necessary for halogenation and nitrile introduction.

- Solvents: Acetonitrile, tetrahydrofuran, or other inert polar aprotic solvents are preferred.

- Catalysts: Palladium-based catalysts are crucial for efficient cyanation.

- Reagents: Cyanide sources (potassium cyanide) are used with caution due to toxicity.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Cyanation | Pyridine derivative with trifluoromethyl group | NBS/NCS, Pd catalyst, KCN | Halogenation, cross-coupling | High regioselectivity | Requires multiple steps |

| Nucleophilic substitution | Halogenated pyridine | Ammonia | Amination | Direct amino group introduction | Control of regioselectivity needed |

| Catalytic reduction | Halogenated nitrile | Hydrogen, Pd catalyst | Dehalogenation | Efficient nitrile formation | Handling of toxic reagents |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of novel compounds.

-

Chemical Reactions : The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The amino and trifluoromethyl groups can engage in substitution reactions with appropriate reagents.

Biology

- Biological Activity : Research is ongoing to explore the biological activity of this compound, particularly its interactions with biomolecules. The trifluoromethyl group enhances stability and reactivity, making it a candidate for further biological studies.

- Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate, which could lead to the development of new therapeutic agents targeting specific diseases .

Medicine

- Pharmaceutical Intermediates : this compound is utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that can enhance drug efficacy and specificity .

Industry

- Agrochemicals Production : The compound is also applied in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; participates in various reactions |

| Biology | Studied for biological activity; potential interactions with biomolecules |

| Medicine | Used as a pharmaceutical intermediate; aids in drug development |

| Industry | Employed in agrochemical production; contributes to pesticide formulation |

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, while the amino and nitrile groups participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The structural analogs of 2-amino-6-(trifluoromethyl)pyridine-3-acetonitrile differ primarily in substituent types and positions, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound at position 6 withdraws electron density, stabilizing the pyridine ring and reducing susceptibility to electrophilic attack. In contrast, the chloro and trifluoromethoxy (-OCF₃) groups in the analog from Table 1 () introduce competing electronic effects, with -OCF₃ being less electron-withdrawing than -CF₃ . The amino group (-NH₂) at position 2 in the target compound donates electron density via resonance, creating a push-pull electronic environment that enhances reactivity in substitution reactions compared to the chloro-substituted analog .

While the target compound’s amino group may pose similar risks, the acetonitrile substituent could sterically hinder DNA interaction, mitigating this effect. The trifluoromethyl group in the target compound improves metabolic stability, a trait desirable in drug candidates, whereas the trifluoromethoxy group in the analog () may alter binding affinities due to its larger size and oxygen linkage .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1227598-80-2) is a fluorinated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Amino Group : An -NH2 group at the 2-position, which can participate in hydrogen bonding.

- Trifluoromethyl Group : A -CF3 group at the 6-position, enhancing lipophilicity and biological activity.

- Acetonitrile Moiety : A nitrile (-C≡N) group at the 3-position, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against various bacterial strains. The presence of the trifluoromethyl group is often linked to enhanced potency against pathogens.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| ACP1a | N. meningitidis | 64 |

| ACP1b | H. influenzae | 8 |

These findings suggest that this compound could possess similar antimicrobial effects due to structural similarities with active analogs .

Anticancer Potential

Studies have explored the anticancer potential of fluorinated compounds, including those with pyridine rings. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies

- Inhibition Studies :

- Toxicity Assessments :

Research Findings

Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating further research into its biological properties. Key findings include:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can lead to enhanced biological activity, highlighting the importance of functional groups in determining efficacy .

- Pharmacokinetics : Studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for understanding its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:

Halogenation : Introduce a halogen (e.g., Cl) at the pyridine ring using reagents like POCl₃ or PCl₅ under reflux conditions .

Trifluoromethylation : Replace the halogen with a trifluoromethyl group via cross-coupling reactions (e.g., using CuI or Pd catalysts) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Acetonitrile Functionalization : React the intermediate with cyanoacetic acid derivatives in the presence of NaOEt or K₂CO₃ under solvent-free conditions to introduce the acetonitrile group .

Critical Parameters :

- Solvent choice (polar aprotic solvents improve trifluoromethylation efficiency) .

- Temperature control (exceeding 100°C may degrade intermediates) .

- Catalyst loading (0.5–1.0 mol% Pd avoids side reactions) .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves bond angles (e.g., N–C–C = 116.09–123.5°) and non-covalent interactions (e.g., hydrogen bonds) in crystal lattices .

- ¹H/¹³C NMR : Identifies proton environments (e.g., NH₂ at δ 6.5–7.0 ppm; CF₃ at δ 120–125 ppm in ¹³C) .

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹; NH₂ bends at ~1600 cm⁻¹) .

Data Table : Key XRD Parameters from Literature :

| Parameter | Value Range |

|---|---|

| C–N bond length | 1.32–1.38 Å |

| C–CF₃ bond angle | 116.7–123.5° |

| Hydrogen bond distance | 2.85–3.10 Å |

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data between studies be systematically analyzed?

- Methodological Answer : Contradictions often arise from:

- Crystallization Conditions : Solvent polarity (e.g., ethanol vs. DMSO) alters hydrogen-bonding networks .

- Dynamic Effects : Rotational flexibility of the trifluoromethyl group may lead to varying NMR chemical shifts .

Resolution Strategies :

Compare data across multiple solvents and temperatures .

Perform DFT calculations to model electronic environments and predict stable conformers .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

- Methodological Answer : Common side reactions include incomplete substitution or decomposition of the CF₃ group. Mitigation approaches:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates before trifluoromethylation .

- Reagent Selection : Employ stable CF₃ sources like methyl trifluoroacetate instead of gaseous CF₃I .

- Catalytic Systems : Optimize Pd/Cu co-catalysts to reduce byproduct formation (e.g., dimerization) .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Hydrogen Bonding : The NH₂ group stabilizes transition states in cycloaddition reactions (e.g., forming pyrano[3,2-c]pyridines) .

- π-Stacking : The pyridine ring’s electron-deficient nature enhances interactions with aromatic amines, facilitating Suzuki-Miyaura couplings .

Experimental Design : - Compare reaction rates in solvents with varying H-bonding capacities (e.g., DMSO vs. toluene) .

- Use sterically hindered analogs to isolate π-stacking effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

- Methodological Answer : Yield variations may stem from:

- Impurity Profiles : Unidentified byproducts (e.g., acetylated amines) skew yields .

- Moisture Sensitivity : Hydrolysis of the nitrile group in humid environments reduces yields by 10–15% .

Troubleshooting Steps :

Conduct LC-MS to detect low-abundance impurities .

Use anhydrous solvents and inert atmospheres during nitrile functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.